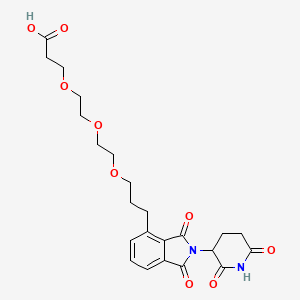
Thalidomide-C3-O-PEG2-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C3-O-PEG2-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to conjugate with various linkers and ligands, making it a versatile building block for scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-O-PEG2-C2-acid typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The compound is typically produced in a reagent-grade form for research purposes .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C3-O-PEG2-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions to attach different ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield various conjugates with different biological activities .
Scientific Research Applications
Thalidomide-C3-O-PEG2-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating cancers and other diseases.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
Thalidomide-C3-O-PEG2-C2-acid exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-PEG2-COOH: Another thalidomide-based compound with a PEG linker, used in similar applications.
Thalidomide-O-amido-PEG3-C2-NH2: Contains a cereblon ligand and a PEG linker with a terminal amine, used in PROTAC technology.
Thalidomide-5’-O-PEG2-C2-acid: A similar compound with slight variations in the linker structure
Uniqueness
Thalidomide-C3-O-PEG2-C2-acid is unique due to its specific linker length and functional groups, which provide optimal properties for targeted protein degradation. Its structure allows for efficient conjugation with various ligands, making it a versatile tool in scientific research and drug development .
Properties
Molecular Formula |
C23H28N2O9 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H28N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,2,4,6-14H2,(H,27,28)(H,24,26,29) |
InChI Key |
QWWFIKZZWBYXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















